REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[C:5]2=[O:12].C(N=P1(N(CC)CC)N(C)CCCN1C)(C)(C)C.[Cl:31][C:32]1[CH:39]=[CH:38][CH:37]=[CH:36][C:33]=1[CH2:34]Br.[Br-]>C(#N)C.CO>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH2:34][C:33]1[CH:36]=[CH:37][CH:38]=[CH:39][C:32]=1[Cl:31])[C:6](=[O:11])[C:5]2=[O:12]
|
Name
|
|
Quantity
|
45 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(C(NC2=CC1)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N=P1(N(CCCN1C)C)N(CC)CC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.026 mL
|
Type
|
reactant
|
Smiles
|
ClC1=C(CBr)C=CC=C1
|
Name
|
base
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.01 mL
|
Type
|
reactant
|
Smiles
|
[Br-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
Stir 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction to completion after another 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
warm
|
Type
|
TEMPERATURE
|
Details
|
with heat gun
|
Type
|
FILTRATION
|
Details
|
Filter off beads
|
Type
|
CONCENTRATION
|
Details
|
concentrate the filtrate in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(C(N(C2=CC1)CC1=C(C=CC=C1)Cl)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 72 mg | |
YIELD: CALCULATEDPERCENTYIELD | 102.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |